molecular formula C21H27FN2O2 B5965555 2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol

2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol

Cat. No.: B5965555
M. Wt: 358.4 g/mol
InChI Key: BJURPXBPEOSYIK-UHFFFAOYSA-N
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Description

2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol is a complex organic compound that features a piperidine ring, a fluorophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Coupling of the Piperidine and Fluorophenyl Groups: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the Ethanol Moiety: This final step involves the reaction of the intermediate with an ethanol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperidine ring or the fluorophenyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]acetaldehyde or 2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]acetic acid.

Scientific Research Applications

2-[4-[[[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction. 3

Properties

IUPAC Name

2-[4-[[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]amino]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2/c22-21-6-2-1-4-18(21)15-24-11-3-5-19(16-24)23-14-17-7-9-20(10-8-17)26-13-12-25/h1-2,4,6-10,19,23,25H,3,5,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJURPXBPEOSYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NCC3=CC=C(C=C3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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